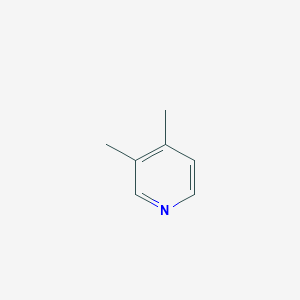

3,4-Dimethylpyridine

Beschreibung

Significance of Pyridine Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemical and medicinal research, forming the structural basis for a vast array of essential compounds. ajrconline.orgresearchgate.netrsc.org These nitrogen-containing heterocyclic compounds are analogous to benzene, with a nitrogen atom replacing one of the carbon-hydrogen units in the six-membered ring. rsc.orgchemicalland21.com This substitution imparts unique properties, including basicity, polarity, and the ability to form hydrogen bonds, making them highly versatile in various applications. jchemrev.com

In the realm of medicinal chemistry, pyridine scaffolds are considered "privileged structures" due to their frequent appearance in FDA-approved drugs. researchgate.netrsc.org Their ability to improve the solubility and bioavailability of drug molecules makes them a valuable component in drug design. ajrconline.org Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netjchemrev.comopenaccessjournals.com

Beyond pharmaceuticals, pyridine and its derivatives serve as crucial precursors and intermediates in the synthesis of agrochemicals, specialty chemicals, and materials. rsc.orgontosight.ai They also function as important solvents and reagents in organic synthesis. rsc.org The continuous exploration of pyridine derivatives is driven by the quest for novel compounds with enhanced efficacy and specific functionalities. openaccessjournals.com

Contextualization of 3,4-Dimethylpyridine within the Lutidine Isomer Family

This compound, also known by its trivial name 3,4-lutidine, is a member of the lutidine family, which encompasses the six isomers of dimethyl-substituted pyridine. chemicalland21.comwikipedia.org The lutidines share the same chemical formula (C7H9N) and molecular weight. wikipedia.org The position of the two methyl groups on the pyridine ring distinguishes each isomer and significantly influences its physical and chemical properties.

The isomers of lutidine are:

2,3-Lutidine

2,4-Lutidine

2,5-Lutidine

2,6-Lutidine

3,4-Lutidine

3,5-Lutidine wikipedia.org

The presence and location of the methyl groups can affect the reactivity of the pyridine ring. wikipedia.org this compound's structure, with methyl groups at the 3 and 4 positions, gives it a unique set of properties that are leveraged in various applications. solubilityofthings.com

Overview of Key Research Areas and Emerging Trajectories for this compound

Research involving this compound is multifaceted, with significant activity in several key areas. It is widely utilized as a building block and intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aisolubilityofthings.comcymitquimica.com Its role as a solvent in organic reactions is also well-established, where it can enhance reaction rates and yields. chemimpex.com

Emerging research is exploring the use of this compound in materials science, particularly in the formation of thin films and coordination complexes. researchgate.netresearchgate.net There is also growing interest in its application in catalysis, including its role in the synthesis of other heterocyclic compounds. solubilityofthings.com The oxidative ammonolysis of this compound on various catalysts is another area of active investigation, highlighting its potential in industrial chemical processes. shd-pub.org.rsdoaj.orgresearchgate.net

Eigenschaften

IUPAC Name |

3,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-4-8-5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURQLCJSMXZBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052244 | |

| Record name | 3,4-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid; [Jubilant Life Sciences MSDS] | |

| Record name | 3,4-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.24 [mmHg] | |

| Record name | 3,4-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-58-4 | |

| Record name | 3,4-Dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Lutidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Lutidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCU895KJ7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3,4-dimethylpyridine

Established Synthetic Pathways to 3,4-Dimethylpyridine

Multi-Step Synthetic Protocols (e.g., processes involving 2-cyanoacetamide and ethyl 2-methylacetoacetate)

A notable synthetic route to a precursor of this compound, specifically 2,6-dihydroxy-3,4-dimethylpyridine, involves a multi-step process commencing with the reaction of 2-cyanoacetamide and ethyl 2-methylacetoacetate. google.comgoogle.com A commercially viable method has been developed that includes the reaction of 2-cyanoacetamide with sodium methoxide, followed by a condensation reaction with ethyl 2-methylacetoacetate in methanol. google.comgoogle.com This sequence yields the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile. google.comgoogle.com Subsequent hydrolysis of this intermediate with hydrobromic acid, followed by decarboxylation, produces the hydrobromide salt of 2,6-dihydroxy-3,4-dimethylpyridine. google.comgoogle.com The final product, 2,6-dihydroxy-3,4-dimethylpyridine, is obtained by neutralizing the hydrobromide salt with sodium hydroxide. google.comgoogle.com

An alternative historical method, reported in 1905, described the synthesis of 2,6-dihydroxy-3,4-dimethylpyridine from ethyl α-cyano-β,γ-dimethylglutaconate, which itself is formed from the condensation of ethyl cyanoacetate with ethyl 2-methylacetoacetate, followed by alkali hydrolysis and cyclization. google.comgoogle.com However, this process is noted to be lengthy and to involve a cumbersome workup procedure. google.comgoogle.com Another approach involves the reaction of 2-methylacetoacetamide (derived from ethyl 2-methylacetoacetate and ammonium hydroxide) with ethyl cyanoacetate to produce the ammonium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile. google.comgoogle.com This salt is then hydrolyzed and decarboxylated using hydrobromic acid. google.comgoogle.com

Optimization of Reaction Conditions and Process Efficiency

Further demonstrating the importance of optimizing reaction parameters, studies on other pyridine syntheses highlight the impact of solvent, temperature, and catalysts. For instance, in a cyclization reaction to form pyridine derivatives, DMF was found to be the optimal solvent, and a reaction temperature of 120°C provided the highest yield. mdpi.com In another example involving the C-C coupling reaction of 2,6-dimethylpyridine with p-nitrobenzaldehyde, a catalyst- and solvent-free approach was optimized by adjusting the temperature to 135°C and the stoichiometry of the reactants, resulting in a 92% yield. beilstein-journals.org

Synthesis of Functionalized this compound Derivatives

Preparation of 2,6-Dihydroxy-3,4-dimethylpyridine and Related Analogues

In this synthetic pathway, the sodium salt of 2-cyanoacetamide is generated in situ and reacted with ethyl 2-methylacetoacetate. google.com The resulting sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile is then treated with 48% hydrobromic acid and heated. google.com Upon cooling, the hydrobromide salt of the desired product crystallizes and is collected by filtration. google.com This compound exists in two tautomeric forms in approximately equal proportions as revealed by NMR. europa.eu

Synthesis of Alkoxymethyl-3,4-dimethylpyridine Compounds

Functionalized derivatives of this compound, such as alkoxymethyl-3,4-dimethylpyridinium chlorides, have been synthesized and studied. nih.gov The synthetic route to these compounds involves the reaction of this compound with chloromethyl alkyl ethers. nih.gov This reaction leads to the formation of the corresponding alkoxymethyl-3,4-dimethylpyridinium chlorides. nih.gov

Regioselective Functionalization Strategies

Regioselective functionalization allows for the specific modification of a particular position on the pyridine ring, which is essential for creating complex and targeted molecules. Various strategies have been developed for the regioselective functionalization of pyridine derivatives. These methods often involve directed metalation or halogen/metal exchange reactions. znaturforsch.com

For instance, the use of a mixed magnesium and lithium bis-amide base has been shown to achieve regioselective magnesiation of pyridines, which can then undergo further reactions like palladium-catalyzed cross-coupling. znaturforsch.com Similarly, iridium-catalyzed C(sp³)–H silylation has been used for the regioselective functionalization of 4-alkylpyridines at the benzylic position. acs.org In some cases, the regioselectivity of a reaction can be influenced by the choice of reagents and reaction conditions. mdpi.com For example, the regioselectivity of the functionalization of trihalogenated pyridines can be controlled through halogen-metal exchange reactions. mdpi.com

The challenge of regiocontrol is a significant aspect of pyridine chemistry, particularly in reactions like radical-based C-H functionalization of electron-deficient heteroarenes. researchgate.net Systematic studies have shown that the regioselectivity can be influenced by substituents, solvent, and pH, sometimes allowing for the tuning of the reaction to favor a desired isomer. researchgate.net

Advanced Synthetic Approaches (e.g., Isotopic Labeling, specifically ¹⁵N-labeling techniques for pyridine systems)

The introduction of isotopic labels, such as Nitrogen-15 (¹⁵N), into the this compound scaffold is a critical technique for mechanistic studies, metabolic tracking, and applications in nuclear magnetic resonance (NMR) spectroscopy. nih.govrrbdavc.org While direct ¹⁵N-labeling of this compound is not extensively detailed, several established methods for pyridine systems are applicable.

One prominent strategy involves a dearomatization-rearomatization sequence. This method can be adapted for the synthesis of ¹⁵N-labeled pyridines and involves the reaction of the parent pyridine with triflic anhydride (Tf₂O), followed by reaction with a secondary amine (like dibenzylamine) and subsequently with an isotopically enriched nitrogen source such as ¹⁵NH₄Cl. This sequence facilitates the exchange of the nitrogen atom within the heterocyclic ring.

Another versatile approach for synthesizing ¹⁵N-labeled pyridines, which could be adapted for this compound, is a two-step process starting from appropriately substituted precursors. nih.govrrbdavc.org This method involves the synthesis of an alkoxy-3,4-dihydro-2H-pyran intermediate that already contains the desired substitution pattern of the target pyridine. nih.govrrbdavc.org This pyran precursor is then reacted with a ¹⁵N-labeled ammonia source, like ¹⁵NH₄Cl, to form the final ¹⁵N-labeled pyridine derivative. nih.govrrbdavc.org For instance, the synthesis of ¹⁵N-labeled 3,5-dimethylpyridine has been successfully achieved using methacrolein and propenyl ether to form the dihydropyran intermediate, which is then converted to the labeled lutidine. nih.govrrbdavc.org A similar strategy could be envisioned for this compound by selecting the appropriate starting carbonyl compounds.

Deuteration, the incorporation of deuterium (²H), is another important isotopic labeling technique. A general and effective method for the deuteration of various nitrogen-containing heterocycles, including this compound, utilizes potassium tert-butoxide (KOtBu) as a base and deuterated dimethyl sulfoxide (DMSO-d6) as the deuterium source. d-nb.inforesearchgate.net This method has been shown to achieve high levels of deuterium incorporation, particularly at positions remote from the nitrogen atom. d-nb.info

Mechanistic Insights into Synthetic Reactions

Understanding the reaction mechanisms underlying the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. The most prominent industrial synthesis, the Chichibabin pyridine synthesis, involves a complex series of condensation reactions. thieme.dewikipedia.org

The Chichibabin synthesis for 3,4-lutidine typically uses a mixture of propionaldehyde, crotonaldehyde, and ammonia in the vapor phase over a solid acid catalyst like silica-alumina. wikipedia.org The mechanism involves several key steps:

Imine Formation: Aldehydes react with ammonia to form imines.

Aldol-type Condensation: Base-catalyzed aldol condensations occur between the enolates of the aldehydes and other aldehyde or imine molecules.

Michael Addition: Subsequent Michael-type additions lead to the formation of a 1,5-dicarbonyl compound or its nitrogenated equivalent.

Cyclization and Dehydration: The intermediate undergoes cyclization via the addition of an amino group to a carbonyl, followed by dehydration.

Aromatization: The resulting dihydropyridine intermediate is then oxidized (dehydrogenated) to the final aromatic pyridine ring. rrbdavc.org

The reaction pathway proposed by Chichibabin suggests that crotonaldehyde, propionaldehyde, and ammonia combine to form 3,4-lutidine as the major product.

Structural Elucidation of Coordination Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structures of metal complexes incorporating this compound, revealing detailed information about coordination geometries, bond lengths, and bond angles.

In the polymeric spin crossover compound Fe(this compound)₂[Ag(CN)₂]₂, single-crystal X-ray diffraction studies at both room temperature (high-spin state) and 90 K (low-spin state) confirmed that the compound crystallizes in the monoclinic P2₁/c space group. mdpi.comresearchgate.net The iron(II) center is in a pseudo-octahedral N₆ environment, with two this compound ligands occupying the axial positions and four nitrogen atoms from the cyanide groups of the [Ag(CN)₂]⁻ anions defining the equatorial plane. researchgate.net At room temperature, the Fe-N bond distances are typical for a high-spin Fe(II) ion, with axial Fe-N(pyridine) distances of approximately 2.21 Å and equatorial Fe-N(cyanide) distances ranging from 2.16 Å to 2.18 Å. researchgate.net Upon cooling to the low-spin state at 90 K, these bond lengths significantly shorten, with the average Fe-N distance decreasing by about 0.2 Å, a characteristic feature of the spin transition phenomenon. mdpi.comrsc.org

A cobalt(II) complex with this compound, bromotetrakis(this compound)cobalt(II) bromide, was found to crystallize in the monoclinic space group C2/c. researchgate.netscispace.com This complex exhibits a rare five-coordinate, square pyramidal geometry around the cobalt(II) ion. researchgate.net

For platinum(II), the complex trans-[PtCl₂(C₇H₉N)₂] (where C₇H₉N is this compound) was analyzed, revealing a slightly distorted square-planar geometry. iucr.orgiucr.org The Pt(II) atom is located at an inversion center and is coordinated by two this compound ligands and two chloride ligands in a trans configuration. iucr.orgiucr.org The Pt-N bond length was determined to be 2.0148(18) Å. iucr.org

In manganese(II) chemistry, the one-dimensional polymeric complex trans-[Mn(3,4-Dmepy)₂(N₃)₂]n crystallizes in the triclinic system, space group P1. nih.gov The structure consists of manganese atoms bridged by double azido ligands in an unprecedented alternating sequence of end-to-end (μ-1,3) and end-on (μ-1,1) coordination modes. nih.gov Each manganese atom is octahedrally coordinated, with the two this compound ligands in trans positions. nih.govresearchgate.net

An iron(III) spin-crossover complex, [Fe(acen)(NC₅H₃Me₂-3,4)₂]BPh₄, has also been characterized by single-crystal X-ray diffraction at both 298 K and 120 K. rsc.org The iron(III) cation has a distorted octahedral N₄O₂ donor set, with the two axial positions occupied by the nitrogen atoms of the this compound ligands. rsc.org The transition from high-spin to low-spin state results in a significant shortening of the average metal-ligand bond lengths by 0.104 Å. rsc.org

The structure of tetrakis(this compound)nickel(II) perchlorate, Ni(this compound)₄(ClO₄)₂, shows a square-planar coordination for the nickel ion. iucr.org The compound crystallizes in the space group I4/m, with the organic ligands exhibiting twofold rotational disorder. The Ni-N bond length is 1.897 (3) Å. iucr.org

Table 1: Selected Crystallographic Data for this compound Complexes

Powder X-ray Diffraction and Temperature-Dependent Structural Transitions

Powder X-ray diffraction (PXRD) is a crucial technique for characterizing polycrystalline materials and studying structural changes as a function of temperature. This method has been particularly valuable in investigating the phase transitions associated with spin-crossover (SCO) phenomena in this compound complexes.

For the polymeric SCO compound Fe(this compound)₂[Ag(CN)₂]₂, temperature-dependent PXRD studies have been conducted to follow the structural evolution across its two-step spin transition. mdpi.comresearchgate.net These experiments confirmed that the monoclinic P2₁/c space group is maintained throughout the transition from the high-spin (HS) state at room temperature to the low-spin (LS) state at 90 K. mdpi.com The diffraction patterns show a clear shift in peak positions to higher 2θ angles upon cooling, which corresponds to a contraction of the unit cell volume as the Fe-N bonds shorten during the HS-to-LS conversion. researchgate.net Analysis of the PXRD data in the intermediate plateau region (around 155 K) suggests a disordered state consisting of a mixture of HS and LS species. mdpi.comresearchgate.net While the primary structure remains, the appearance of weak substructure reflections could indicate some degree of long-range ordering of the HS and LS sites. mdpi.comresearchgate.net

In a broader context, temperature is a key factor in inducing solid-state structural transformations in metal-organic frameworks. rsc.org These transitions are not limited to high-temperature decomposition but can also involve subtle phase changes at lower temperatures, as observed in the SCO complexes. rsc.org

Indexed powder patterns for the decavanadate of this compound, (C₇H₁₀N)₃H₃V₁₀O₂₈·1.0H₂O, have also been reported, confirming its monoclinic crystal system. researchgate.net While extensive temperature-dependent studies on this specific compound are not detailed, the use of PXRD for phase identification is standard. The synergy of PXRD with solid-state NMR and computational methods like periodic DFT calculations is becoming an essential strategy for solving complex crystal structures from powder data where single crystals are unavailable. rsc.org

Electronic and Magnetic Properties of this compound Complexes

Spin-Crossover Phenomena and Multistep Transitions (e.g., Fe(II) complexes)

Iron(II) complexes featuring this compound ligands are notable for exhibiting spin-crossover (SCO) behavior, a phenomenon where the spin state of the central metal ion transitions between a high-spin (HS, S=2) and a low-spin (LS, S=0) state in response to external stimuli like temperature. mdpi.com

A prominent example is the 2D Hofmann-like coordination polymer Fe(this compound)₂[Ag(CN)₂]₂. mdpi.comresearchgate.net Magnetic susceptibility measurements reveal that this compound undergoes a distinct two-step spin transition. mdpi.comresearchgate.netresearchgate.netresearchgate.net The transition from the HS to the LS state occurs with two relatively abrupt steps centered at approximately 145 K and 170 K, separated by a plateau region around 155 K. mdpi.comresearchgate.netresearchgate.net This multistep behavior suggests the presence of different iron sites or complex cooperative interactions within the crystal lattice. Structural studies indicate that the origin of the two-step transition is linked to a disordered state in the plateau region, where HS and LS species coexist, potentially with some degree of long-range order. mdpi.comresearchgate.net The transition is nearly complete, with a practical absence of a residual HS fraction at low temperatures. researchgate.net

The kinetic aspects of the photo-induced HS state relaxation (LIESST effect) in this compound have also been investigated. The relaxation from the light-induced HS state back to the LS ground state is well-described by a double exponential function, which is consistent with the two-step nature of the thermal spin transition. researchgate.net This behavior points to low cooperativity within the system. researchgate.net

The tendency for multistep transitions is a recurring feature in Hofmann-type coordination polymers. mdpi.com For instance, in the series Fe(X-py)₂[Ag(CN)₂]₂, where X-py represents various substituted pyridines, compounds with pyridine (X=H), 4-methylpyridine, and this compound all exhibit two-step transitions. researchgate.net In contrast, the 3-chloropyridine derivative shows an incomplete transition, and the 3-methylpyridine analogue remains in the HS state across the entire temperature range, highlighting the subtle influence of the pyridine substituent on the SCO properties. researchgate.net

Table 2: Spin Transition Temperatures for Fe(this compound)₂[Ag(CN)₂]₂

Topological Ferrimagnetic Behavior in Polymeric Chains (e.g., Mn(II) complexes)

Manganese(II) complexes with this compound can form one-dimensional polymeric chains that exhibit interesting magnetic properties derived from their unique structural topology. The compound trans-[Mn(3,4-Dmepy)₂(N₃)₂]n is a key example of this behavior. nih.govacs.org

This complex is built from Mn(II) centers linked by double azido (N₃⁻) bridges. nih.gov The crucial structural feature is the unprecedented alternating sequence of bridging modes: -Mn-(μ₁,₃-N₃)₂-Mn-(μ₁,₃-N₃)₂-Mn-(μ₁,₁-N₃)₂-Mn-. nih.gov This pattern of two consecutive end-to-end (EO) bridges followed by one end-on (EE) bridge creates a specific magnetic topology along the chain. The different bridging modes mediate different types of magnetic exchange interactions between the Mn(II) ions (which have S=5/2 spins). The end-to-end bridges typically lead to weak antiferromagnetic (AF) coupling, while the end-on bridges promote ferromagnetic (F) coupling.

Electrochemical Characteristics (e.g., redox potentials)

The electrochemical properties of metal complexes containing this compound have been investigated to understand their redox behavior.

In a study of platinum(II) complexes, the compound trans-[PtCl₂(C₇H₉N)₂] was synthesized and characterized. iucr.org While the primary focus of the study was its crystal structure, the synthesis from K₂[PtCl₄] implies the stability of the Pt(II) oxidation state in the presence of the this compound ligand. iucr.org Generally, the redox potentials of such complexes are influenced by the electronic properties of the ligands. The electron-donating nature of the two methyl groups on the pyridine ring increases the electron density on the nitrogen atom, which in turn can affect the electron density at the metal center, thereby influencing its oxidation and reduction potentials.

The electrochemical properties of a decavanadate salt of this compound, (C₇H₁₀N)₃H₃V₁₀O₂₈·1.0H₂O, have also been characterized. researchgate.net The study of this polyoxometalate-based compound provides insight into the redox activity of the decavanadate cluster, which is known to undergo multiple electron-transfer reactions. The protonated this compound cations in the structure act as charge-balancing species.

In a broader scope, studies on iron(II) and iron(III) complexes with other ligands have shown that electrochemical behavior is a key characteristic. researchgate.net For instance, the investigation of tridentate NNO Schiff base-like ligand complexes of iron included analysis of their electrochemical properties in solution, providing a basis for comparison with related systems. researchgate.net While specific redox potential values for a this compound complex were not provided in the searched literature, these related studies underscore the importance of electrochemical analysis in characterizing such coordination compounds.

Kinetic and Thermodynamic Aspects of Ligand Exchange and Solvolysis Reactions

The kinetic and thermodynamic aspects of reactions involving this compound complexes are crucial for understanding their stability and reactivity in solution. Studies have focused on solvent extraction processes, which inherently involve ligand exchange and partitioning equilibria.

Research on the extraction of transition metal complexes with this compound from aqueous solutions into organic solvents provides insight into these thermodynamic parameters. tandfonline.com The extraction of Co(II), Ni(II), Zn(II), and Cd(II) complexes was investigated using solutions of this compound in oxygen-containing solvents like 2-butanol and cyclohexanone. tandfonline.com The distribution constants (Pₙ) of the successive complexes formed in the aqueous phase that pass into the organic phase were determined. tandfonline.com

[M(H₂O)₆]²⁺ (aq) + n(3,4-Dmepy) (org) ⇌ [M(3,4-Dmepy)ₙ(H₂O)ₓ]²⁺ (org) + (6-x)H₂O

The efficiency of this extraction depends on the formation constants of the metal-pyridine complexes and their partition coefficients between the two immiscible phases. The study determined the partition coefficients (D) and distribution constants (Pₙ) for the various metal complexes, providing quantitative data on the thermodynamics of the transfer. tandfonline.com

In a related study on cobalt(II) bromide complexes, the thermal decomposition of bromotetrakis(this compound)cobalt(II) bromide was shown to be a three-step process, where ligand molecules are released successively. researchgate.net This indicates different kinetic barriers and thermodynamic stabilities for the intermediate complexes, providing qualitative information on the strength of the cobalt-ligand bonds. The first mole of the ligand is released at a DTG maximum of 130°C, the second at 193°C, and the final two at 360°C, highlighting the stepwise nature of the ligand dissociation process. researchgate.net

Synthesis and Reactivity of 3,4-dimethylpyridine

Established Synthetic Methodologies

Several methods have been developed for the synthesis of 3,4-Dimethylpyridine. One approach starts from α-methyl-acetylacetic acid ester, yielding the final product in approximately 35% yield. researchgate.net Another reported synthesis involves the reaction of 2-cyanoacetamide with sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate to produce a precursor that can be converted to a derivative of this compound. google.comgoogle.com

Coordination Modes and Ligand Field Effects

Chemical Reactivity and Characteristic Reactions

The chemical properties of this compound are similar to those of pyridine, but the presence of the two methyl groups can alter its reactivity. ontosight.ai The nitrogen atom in the ring has a lone pair of electrons, which gives the molecule its basic properties. cymitquimica.com

This compound can undergo various reactions, including:

N-Oxidation : It can be oxidized to form 2,3,4-trimethylpyridine N-oxide, which is a precursor for other derivatives. prepchem.com

Ammonolysis : Oxidative ammonolysis of this compound has been studied on vanadium oxide catalysts. shd-pub.org.rsdoaj.orgresearchgate.net

Coordination Chemistry : It can act as a ligand in coordination complexes with metals like copper. researchgate.net

Halogenation : It can be a starting material for the synthesis of chlorinated derivatives like 2-chloromethyl-3,4-dimethylpyridine. prepchem.com

Reactivity, Reaction Mechanisms, and Catalytic Roles of 3,4-dimethylpyridine

Fundamental Reactivity of the 3,4-Dimethylpyridine Core

This compound, also known as 3,4-lutidine, is a heterocyclic organic compound belonging to the pyridine family. cymitquimica.com Its structure consists of a pyridine ring substituted with two methyl groups at the 3 and 4 positions. cymitquimica.comsolubilityofthings.com This substitution pattern significantly influences its chemical properties and reactivity. solubilityofthings.com

The reactivity of this compound is characterized by the interplay between the electron-deficient nature of the pyridine ring and the electron-donating effects of the two methyl substituents.

Nucleophilicity : The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. cymitquimica.commasterorganicchemistry.com It can readily donate this electron pair to electrophiles, including protons. cymitquimica.commasterorganicchemistry.comyoutube.com The presence of two electron-donating methyl groups increases the electron density on the pyridine ring, enhancing the basicity of the nitrogen atom compared to unsubstituted pyridine. The pKa of this compound's conjugate acid is approximately 6.28, indicating it is a moderately strong base. wikidata.orgrsc.orgsmu.edu For comparison, the pKa of pyridine's conjugate acid is 5.2. libretexts.org This increased basicity makes this compound an effective acid scavenger in reactions that produce acidic byproducts. libretexts.org

Electrophilicity : The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes the ring susceptible to attack by nucleophiles but generally resistant to electrophilic aromatic substitution. wikipedia.org Electrophilic attack on the ring is difficult because the nitrogen atom is easily protonated or coordinated by Lewis acids, which further deactivates the ring toward electrophiles. wikipedia.org However, the electron-donating methyl groups in this compound partially counteract this effect by increasing the electron density of the aromatic system, making it slightly more susceptible to electrophilic attack than unsubstituted pyridine. wikipedia.org

The two methyl groups on the this compound core exert significant electronic and steric influences on its reactivity in substitution and addition reactions.

Electrophilic Aromatic Substitution (SEAr) : While challenging, if electrophilic substitution occurs, the directing effects of the nitrogen atom and the methyl groups must be considered. The pyridine nitrogen directs incoming electrophiles primarily to the C-3 (β) position. However, in this compound, the C-3 and C-4 positions are already substituted. The electron-donating methyl groups are activating and tend to direct incoming electrophiles to ortho and para positions. wikipedia.org The interplay of these effects suggests that substitution would likely occur at the C-2, C-5, or C-6 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient pyridine ring is activated towards nucleophilic attack, particularly at the C-2 (α) and C-4 (γ) positions. The electron-donating methyl groups at the C-3 and C-4 positions would generally be expected to decrease the ring's susceptibility to nucleophilic attack compared to unsubstituted pyridine by increasing electron density. rsc.org However, they can influence the regioselectivity of such reactions. For instance, in related substituted pyridines, the position of alkyl groups affects the rates and activation energies of nucleophilic substitution. rsc.org

Radical Substitution : In homolytic substitution reactions, such as methylation with methyl radicals, the polarity of the radical is a key factor. Methyl radicals are considered more nucleophilic than phenyl radicals. cdnsciencepub.com For pyridine itself, radical attack predominates at the C-2 position. cdnsciencepub.com The methyl substituents in this compound would influence the distribution of isomers formed during such radical reactions. cdnsciencepub.com

Nucleophilic and Electrophilic Reactivity Profiles

This compound as a Reagent or Auxiliary in Organic Synthesis

Beyond its fundamental reactivity, this compound serves as a useful reagent and auxiliary in a variety of organic transformations, primarily leveraging its basicity and steric properties.

It is frequently employed as a non-nucleophilic base. nih.govwikipedia.org The term "non-nucleophilic" in this context means that while it readily accepts protons (acts as a Brønsted base), its ability to act as a nucleophile and form covalent bonds with carbon or other atoms is sterically hindered. wikipedia.org The methyl group at the C-3 position provides some steric shielding to the nitrogen atom, although not as much as the bulky tert-butyl groups in highly hindered bases like 2,6-di-tert-butylpyridine. nih.govacs.orgacs.org This property allows it to be used to neutralize acids generated during a reaction without interfering by attacking electrophilic centers in the reactants or products. libretexts.org

In addition to its role as an acid scavenger, it can be a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.comsolubilityofthings.com For example, it is a precursor in the manufacture of certain opioid analgesic drugs. jubilantingrevia.com Synthetic sequences have been developed that use this compound as a starting material to create new substituted pyridines by taking advantage of the steric influence of the methyl groups on functional groups introduced at other positions on the ring. cdnsciencepub.comcdnsciencepub.comubc.ca

Catalytic Applications Involving this compound Ligands or Derivatives

The nitrogen atom of this compound allows it to function as a ligand in metal catalysis and its derivatives can act as organocatalysts.

While less common as a primary organocatalyst itself compared to derivatives like 4-Dimethylaminopyridine (DMAP), the pyridine scaffold is central to nucleophilic catalysis. wikipedia.org DMAP is a highly efficient catalyst for acylation reactions, where its resonance-stabilized structure makes it a superior nucleophile. libretexts.orgwikipedia.org Derivatives of this compound can be designed to function as organocatalysts. For instance, amine-tethered cations derived from 4-dimethylpyridine (a structural isomer of this compound) have been developed as effective catalysts for the chemical fixation of CO2 into cyclic carbonates. benthamdirect.comresearchgate.net

This compound is widely used as a ligand in transition metal catalysis. cymitquimica.com The steric and electronic properties imparted by the dimethyl substitution pattern can be used to tune the reactivity and selectivity of a metal center. core.ac.uk

Ligand Effects : As a ligand, this compound (or lutidine) binds to a metal through its nitrogen atom. The two methyl groups provide increased steric bulk around the metal center compared to pyridine. This steric hindrance can influence the coordination number of the metal, the accessibility of substrates to the catalytic site, and the stability of the resulting complex. Electronically, the methyl groups make the ligand a stronger σ-donor than pyridine, which increases the electron density at the metal center. This can affect the metal's redox properties and its reactivity in processes like oxidative addition and reductive elimination.

Applications in Catalysis : Lutidine ligands are employed in various metal-catalyzed reactions. For example, iridium complexes containing lutidine ligands have been studied in the Signal Amplification By Reversible Exchange (SABRE) process, a technique for hyperpolarizing molecules for enhanced NMR detection. rsc.orgwhiterose.ac.uk In these systems, the binding affinity and exchange rates of the lutidine ligand are critical parameters for the efficiency of the polarization transfer. rsc.org The slightly increased steric bulk and higher basicity of 3,4-lutidine compared to pyridine lead to different catalytic activities. rsc.orgwhiterose.ac.uk Furthermore, rhodium pincer complexes featuring a lutidine backbone have shown novel reactivity in the activation of small molecules like CO2 and alkynes, where the lutidine framework is integral to the metal-ligand cooperation that facilitates the reaction. acs.orgnih.govacs.org The design of pincer ligands, which bind to a metal through multiple points, offers stability and allows for the precise tuning of the metal's catalytic properties. mdpi.comacs.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3,4-dimethylpyridine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive structural map can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its structure. The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region typically displays signals for H-2, H-5, and H-6, while the aliphatic region shows two singlets for the non-equivalent methyl groups at positions C-3 and C-4.

Similarly, the ¹³C NMR spectrum shows seven distinct resonances, corresponding to the five carbon atoms of the pyridine ring and the two methyl carbons. nih.gov The chemical shifts of the ring carbons are indicative of their electronic environment within the aromatic system, while the methyl carbon signals appear in the expected upfield region. Data from various sources, including the PubChem database, provide typical chemical shift values for these nuclei. nih.gov Theoretical calculations using Density Functional Theory (DFT) have also been employed to predict and confirm these assignments. nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.2 | ~149.0 |

| 3 | - | ~132.0 |

| 3-CH₃ | ~2.2 | ~16.0 |

| 4 | - | ~144.0 |

| 4-CH₃ | ~2.2 | ~19.0 |

| 5 | ~7.0 | ~125.0 |

| 6 | ~8.2 | ~147.0 |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Multidimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C signals. An HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. ipb.pthmdb.ca

For this compound, an HSQC spectrum would show cross-peaks connecting:

The ¹H signal of the H-2 proton to the ¹³C signal of the C-2 carbon.

The ¹H signal of the H-5 proton to the ¹³C signal of the C-5 carbon.

The ¹H signal of the H-6 proton to the ¹³C signal of the C-6 carbon.

The ¹H signals of the two methyl groups to their corresponding ¹³C signals.

This direct correlation confirms the assignments made from 1D NMR and helps to resolve any ambiguities, especially in more complex substituted pyridine systems. rsc.orgrsc.org

¹⁵N NMR for Probing Chemical and Biological Environments

The nitrogen atom in the pyridine ring is a key site for intermolecular interactions. ¹⁵N NMR spectroscopy serves as a highly sensitive probe of the local electronic environment of this nitrogen. marioschubert.ch The ¹⁵N chemical shift is significantly influenced by factors such as protonation, hydrogen bonding, and coordination to metal ions. ipb.ptmarioschubert.ch For instance, the formation of a hydrogen bond or protonation of the pyridine nitrogen typically results in a significant change in the ¹⁵N chemical shift, providing direct evidence of such interactions. marioschubert.ch While the synthesis of ¹⁵N-labelled pyridines is often required for detailed studies, data for natural abundance this compound is available and shows a characteristic chemical shift for the pyridine nitrogen. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound, allowing for the identification of functional groups and the characterization of its bonding framework.

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of this compound displays a series of absorption bands that are characteristic of its specific structural features. nih.gov These include C-H stretching vibrations from both the aromatic ring and the methyl groups, C=C and C=N stretching vibrations within the pyridine ring, and various bending vibrations. nih.govmdpi.com Theoretical studies utilizing DFT have been successful in calculating the vibrational frequencies and assigning them to specific normal modes of the molecule. nih.govscite.ai These calculations often compare the spectra of the monomeric form with potential dimeric structures to understand intermolecular interactions. nih.gov

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretching |

| 3000-2850 | Methyl C-H Stretching |

| 1600-1450 | Pyridine Ring C=C and C=N Stretching |

| 1470-1430 | Methyl C-H Bending (Asymmetric) |

| 1390-1370 | Methyl C-H Bending (Symmetric) |

| 1250-1000 | In-plane C-H Bending |

| 850-750 | Out-of-plane C-H Bending |

Note: These are general assignments; specific frequencies can be found in spectral databases. nih.gov

Resonance Raman Spectroscopy for Electronic Structure Elucidation

Resonance Raman (RR) spectroscopy is a powerful technique for investigating the electronic structure of molecules. stfc.ac.uk By tuning the excitation laser wavelength to coincide with an electronic absorption band (e.g., a π→π* transition) of the molecule, specific vibrational modes that are coupled to this electronic transition are selectively enhanced. stfc.ac.ukmdpi.com This enhancement provides detailed insight into the nature of the excited state and the frontier molecular orbitals involved in the transition.

In the context of pyridine derivatives, RR spectroscopy can be used to probe charge-transfer transitions. mdpi.comrsc.org For example, in metal complexes or when adsorbed on metal surfaces (as in Surface-Enhanced Resonance Raman Scattering, or SERRS), the technique can distinguish between intramolecular transitions and metal-to-ligand charge transfer (MLCT) states. stfc.ac.ukrsc.org The enhancement of specific pyridine ring modes can indicate that the lowest unoccupied molecular orbital (LUMO) has significant character on the pyridine ligand, providing a direct probe of the molecule's electronic frontier. stfc.ac.ukrsc.org

Electronic Absorption (UV-Vis) and Emission Spectroscopy

A digitized UV/Vis spectrum for this compound is accessible, which can be used for comparison and identification purposes. nist.gov The spectrum is presented as a plot of the logarithm of the molar extinction coefficient (log ε) versus wavelength (nm). nist.gov This type of data is fundamental for understanding the photophysical properties of the molecule and for quantitative analysis.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak, which confirms its molecular weight. nist.gov

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. In the case of this compound, the mass spectrum shows a base peak and other significant fragment ions. nih.gov The NIST Mass Spectrometry Data Center has compiled and provides access to the mass spectrum of this compound, which serves as a chemical fingerprint for its identification. nist.gov The fragmentation process in mass spectrometry involves the cleavage of bonds within the molecular ion, leading to the formation of various smaller ions. amrutpharm.co.in The analysis of these fragments helps in elucidating the arrangement of atoms within the molecule.

Detailed fragmentation data for this compound from GC-MS analysis is available, showing the relative intensities of the major ions. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Data Point | Value | Source |

| Molecular Formula | C₇H₉N | nist.govnist.gov |

| Molecular Weight | 107.1531 g/mol | nist.govnist.gov |

| CAS Registry Number | 583-58-4 | nist.govnist.gov |

| Top Peak (m/z) | 107 | nih.gov |

| Second Highest Peak (m/z) | 106 | nih.gov |

| Third Highest Peak (m/z) | 39 | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for studying chemical species that have unpaired electrons, i.e., paramagnetic species. As this compound is not inherently a radical, it would not typically be studied by EPR in its ground state.

However, EPR spectroscopy can be employed to study systems where this compound is part of a paramagnetic complex, for instance, a complex with a transition metal ion. Research has been conducted on metal complexes incorporating this compound, such as a manganese(II) nitrate complex, where spectroscopic methods were used for characterization. researchgate.net In such cases, EPR would provide information about the electronic structure and the local environment of the paramagnetic metal center.

The application of EPR is more broadly seen in the study of free radicals and in monitoring processes like dihydrogen isotopologue adsorption in porous materials by using paramagnetic spin probes. rsc.orgaps.org While direct EPR studies on this compound are not cited, the technique remains relevant for understanding its interactions within paramagnetic systems. cdnsciencepub.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability and phase behavior of materials. vub.be

In the context of materials containing pyridine derivatives, TGA and DSC have been utilized to understand their thermal properties. For example, in a study of a decavanadate of this compound, thermal analysis (TGA/DSC) was performed and found to be consistent with the proposed structure. researchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information on degradation and decomposition temperatures. vub.be DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as melting and glass transitions. vub.be

The combination of TGA with other analytical techniques like Fourier-transform infrared spectroscopy (FT-IR) and mass spectrometry (MS) can provide a comprehensive analysis of the gases evolved during thermal decomposition. nicoletcz.cz While specific TGA/DSC data for pure this compound is not detailed in the provided search results, the use of these techniques in characterizing related compounds and materials demonstrates their importance in materials science. researchgate.netuvic.ca

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3,4-dimethylpyridine. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and other properties of the molecule.

Density Functional Theory (DFT) has become a principal method for studying pyridine derivatives due to its favorable balance of computational cost and accuracy. mpg.de Specifically, the B3LYP hybrid functional combined with basis sets like 6-311+G(d,p) or 6-311++G(d,p) is frequently used to investigate the properties of this compound. nih.govscite.ai

Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.net These geometry optimization procedures find the minimum energy structure on the potential energy surface. nih.govresearchgate.net Studies have successfully calculated the optimized geometric parameters, such as bond lengths and angles, for both monomeric and dimeric forms of this compound. nih.govresearchgate.net

Electronic Structure: The electronic properties of this compound, such as the distribution of electrons and the energies of molecular orbitals, are key to understanding its reactivity. DFT calculations provide detailed information on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. researchgate.net For instance, the reactivity of this compound in processes like oxidative ammonolysis has been linked to the CH-acidity of its methyl groups, a property that can be analyzed through its calculated electronic structure. shd-pub.org.rs

| Property | Method/Basis Set | Calculated Value | Reference |

|---|---|---|---|

| Optimized Geometry | B3LYP/6-311+G(d,p) | Calculations provide bond lengths and angles for the ground state. | nih.gov |

| Dimerization Energy | B3LYP/6-311+G(d,p) | Found to have the most stable dimeric form among several dimethylpyridine isomers. | nih.govresearchgate.net |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d,p) | Used to infer chemical reactivity in complex formation studies. | scirp.org |

While DFT is widely used, other quantum chemical methods also contribute to the understanding of this compound.

Ab Initio Methods: Ab initio methods, such as Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without empirical parameters. researchgate.net These methods are computationally more demanding than DFT but can offer higher accuracy for certain properties, such as interaction energies, especially where dispersion forces are significant. mpg.deresearchgate.net For example, MP2 calculations have been used to determine the association energies in complexes of methyl-substituted pyridines with water, showing that methyl substitution generally stabilizes the hydrogen bond. researchgate.net

Semi-Empirical Methods: Semi-empirical methods, such as AM1, PM3, and PM6, simplify the calculations by using parameters derived from experimental data. mpg.deresearchgate.netrsc.org This makes them significantly faster than DFT or ab initio methods, allowing for the study of larger systems or longer timescale simulations. rsc.org These methods have been used to assess the interaction of pyridine derivatives with surfaces, for instance, in corrosion inhibition studies. researchgate.net The PM6 method, combined with a continuum solvation model, has also been applied to predict properties like pKa values for various pyridine derivatives. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Molecular Simulation and Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. libretexts.orgutep.edu These simulations rely on a force field, which is a set of parameters describing the potential energy of the system.

The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor. researchgate.netnih.gov Theoretical studies have investigated the hydrogen bonding between this compound and various hydrogen bond donors, such as water and carboxylic acids. researchgate.netnih.gov

Computational studies have shown that methyl substitution on the pyridine ring stabilizes the hydrogen bond with water. researchgate.net However, the relationship is not straightforward, as the position of the methyl groups influences the outcome. DFT and MP2 calculations have been used to compute the association energies of these complexes. researchgate.net It has been noted that some DFT methods might underestimate the stabilization effect from dispersion interactions between water and methyl groups, making MP2 a more reliable method for these specific calculations. researchgate.net

Computational models are crucial for understanding how this compound molecules behave in solution and how they form clusters. Theoretical studies have investigated the formation of dimers and larger aggregates. nih.govresearchgate.net DFT calculations have shown that among various dimethylpyridine isomers, this compound forms the most stable dimer. nih.gov

Solvent effects are critical for accurately predicting molecular behavior in the condensed phase. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often used in conjunction with quantum chemical calculations to approximate the influence of the solvent. scirp.orgnih.govacs.org These models treat the solvent as a continuous medium with a specific dielectric constant. For example, studies on hydrogen-bonded complexes involving pyridine derivatives have shown that the stability of the complex can be highly dependent on the solvent's polarity, a phenomenon that can be explored using these models. nih.gov In some cases, explicit solvent molecules are included in the calculation (micro-solvation) to provide a more detailed picture of the direct interactions. nih.gov

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks (e.g., in aqueous systems)

Prediction of Spectroscopic Parameters and Molecular Properties

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra.

Vibrational Spectra: DFT calculations, particularly at the B3LYP/6-311+G(d,p) level, have been successfully used to compute the vibrational frequencies (e.g., for IR and Raman spectroscopy) of this compound. nih.gov The calculated frequencies and intensities for the monomer and dimer can be compared with experimental Fourier Transform Infrared (FT-IR) data to assign the observed spectral bands to specific vibrational modes, such as C-H stretching and bending. nih.gov

NMR Spectra: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural confirmation of complex molecules and in understanding how electronic structure influences the magnetic environment of each nucleus. For instance, calculations on complexes of pyridine derivatives have used predicted NMR shifts to support experimental findings on charge transfer and complex stability. scirp.orgnih.gov

Electronic Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and corresponding absorption wavelengths (UV-Vis spectra). scirp.orgasianpubs.org These calculations help in understanding the electronic transitions (e.g., n→π* or π→π*) that give rise to the observed absorption bands. asianpubs.org

| Spectroscopy Type | Computational Method | Predicted Parameter | Reference |

|---|---|---|---|

| Vibrational (IR/Raman) | DFT/B3LYP/6-311+G(d,p) | Normal mode frequencies and intensities. | nih.gov |

| NMR | DFT/B3LYP/6-31G(d,p) | 1H and 13C chemical shifts. | scirp.org |

| Electronic (UV-Vis) | TD-DFT | Excitation energies and absorption wavelengths (λmax). | scirp.orgasianpubs.org |

Computational Elucidation of Reaction Mechanisms and Pathways

Theoretical and computational chemistry has proven to be an invaluable tool for understanding the intricate details of chemical reactions involving this compound and its derivatives. These methods allow for the exploration of reaction mechanisms, the characterization of transition states, and the prediction of reaction outcomes, providing insights that are often difficult to obtain through experimental means alone.

Computational studies have been employed to investigate a variety of reaction types, including proton transfer, nucleophilic substitution, and cycloaddition reactions. For instance, density functional theory (DFT) and ab initio molecular orbital methods have been used to model the Hantzsch reaction, which leads to the formation of dihydropyridine derivatives. These calculations have helped to elucidate the reaction pathway, identifying key intermediates and transition states. For example, studies on the formation of 3,5-diacetyl-1,4-dihydrolutidine have shown that while the energy barriers for water elimination are high in the gas phase, the reaction is favorable in aqueous solutions. researchgate.net

In the study of phosphoryl transfer reactions, which are fundamental in many biological processes, computational models have been used to probe the mechanisms of reactions involving pyridinio-N-phosphonates with pyridine. These studies, through the analysis of a range of substituted pyridines including this compound, have demonstrated a unified concerted mechanism proceeding through a dissociative transition state. The calculated activation free energies and linear free-energy relationships (LFERs) from these computational models show good agreement with experimental data, validating the theoretical approach.

Furthermore, computational methods are crucial for understanding the reactivity and adsorption behavior of pyridine derivatives on metal surfaces. First-principles methods have been used to study the interaction of this compound and other lutidines with aluminum (111)-lattices. biointerfaceresearch.com These studies reveal that the molecules are adsorbed via chemical bonds, with the nitrogen atom of the pyridine ring playing a key role in the interaction with the aluminum surface. biointerfaceresearch.com Such insights are vital for applications in areas like corrosion inhibition and electrodeposition.

The synergy between experimental and computational studies is often highlighted in the elucidation of complex reaction mechanisms. researchgate.net While experimental kinetic studies can identify the presence of short-lived intermediates, computational studies can provide detailed structures and energies for these species, confirming the complex nature of the reaction pathways. researchgate.net

In Silico Approaches for Ligand-Target Interactions (e.g., molecular docking for derivatives)

In silico methods, particularly molecular docking, have become a cornerstone in the design and discovery of new therapeutic agents based on the this compound scaffold. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity and the analysis of key intermolecular interactions.

Molecular docking studies have been instrumental in the development of various biologically active derivatives of this compound. For example, in the search for novel anticancer agents, docking simulations have been used to evaluate the binding of pyrido[2,3-d]pyrimidine derivatives to target proteins like tyrosine kinases and thymidylate synthase. rjptonline.org These studies help to rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of more potent inhibitors. rjptonline.org

Similarly, the anti-inflammatory potential of dimethylpyridine derivatives has been explored using molecular docking. nih.gov By docking Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), researchers have been able to understand the binding modes of these compounds and correlate them with their observed inhibitory activities. nih.gov

The application of molecular docking extends to a wide range of therapeutic targets. For instance, novel N-Mannich bases of 1,3,4-oxadiazole based on a 4,6-dimethylpyridine scaffold were designed and evaluated for their anticancer activity. mdpi.com Molecular docking studies were employed to investigate the interactions of these compounds with receptors such as c-Met, EGFR, HER2, and hTrkA, revealing binding affinities comparable to known inhibitors. mdpi.com In another study, pyridine carbothioamide analogs were docked with COX-1, COX-2, and human nitric oxide synthase, with the results indicating good binding affinity and helping to explain the observed anti-inflammatory effects. tandfonline.com

Furthermore, molecular dynamics (MD) simulations can complement docking studies by providing a dynamic picture of the ligand-receptor complex. This approach was used to support the development of new pyridine-based protein kinase C (PKC) targeted agonists. acs.org MD simulations helped to assess the behavior of the designed ligands in a membrane environment, a crucial factor for successful binding to the weakly membrane-associated PKC, thereby reducing the rate of false positives from docking-based predictions. acs.org

The integration of in silico methods like molecular docking with synthesis and biological evaluation has proven to be a powerful strategy for the rational design of new drugs. This approach allows for the efficient screening of virtual libraries of compounds, prioritization of candidates for synthesis, and a deeper understanding of the molecular basis of their biological activity.

Biological and Biomedical Research Applications of 3,4-dimethylpyridine Derivatives

3,4-Dimethylpyridine as a Core Scaffold for Bioactive Molecules

The this compound structure is a valuable building block in medicinal chemistry, providing a foundation for the development of more complex, biologically active molecules. nih.govpmarketresearch.com Its utility as a scaffold is rooted in the versatility of the pyridine ring, which can be readily functionalized to create diverse libraries of compounds for pharmacological screening. nih.gov

The design and synthesis of new therapeutic agents often rely on heterocyclic scaffolds like pyridine to provide a specific three-dimensional orientation for functional groups that interact with biological targets. researchgate.netresearchgate.net Researchers have utilized dimethylpyridine cores to create hybrid molecules with potential therapeutic applications. For example, new series of N-Mannich-base-type hybrid compounds have been designed and synthesized incorporating a 4,6-dimethylpyridine core, a 1,3,4-oxadiazole ring, and various piperazine moieties. researchgate.netmdpi.comnih.gov These compounds were developed as part of ongoing research into new, biologically active molecules with potential anticancer properties. researchgate.netnih.gov The synthesis strategy involved converting a starting ethyl 4,6-dimethyl-2-sulfanylpyridine-3-carboxylate into a hydrazide, which then served as a precursor for creating N-acyl hydrazones and subsequently, 1,3,4-oxadiazole derivatives. mdpi.com This modular approach allows for the systematic creation of a variety of related structures for biological evaluation. mdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies involve synthesizing a series of related compounds (analogs) and evaluating how specific structural modifications affect their pharmacological properties. mdpi.comfrontiersin.org

For derivatives built upon a dimethylpyridine scaffold, SAR studies have been crucial in identifying key structural features required for activity. In a study of N-Mannich bases of 1,3,4-oxadiazole based on a 4,6-dimethylpyridine core, researchers evaluated a series of compounds for their cytotoxic effects against various human cancer cell lines. researchgate.netmdpi.com The results demonstrated that the nature of the substituent on the piperazine or morpholine moiety significantly impacted the anticancer activity, highlighting the importance of this part of the molecule for the observed biological effect. researchgate.net For instance, compounds featuring a 4-fluorophenyl or 4-chlorophenyl group on the piperazine ring showed notable cytotoxic and pro-apoptotic effects on melanoma cells. researchgate.net

In another study on 1,3,4-oxadiazole derivatives of 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide, a series of Schiff bases were synthesized and evaluated for anti-inflammatory and anticancer activities. mdpi.com The SAR analysis revealed that a Schiff base containing a 2-bromobenzylidene residue was a potent inhibitor of both COX-1 and COX-2 enzymes. mdpi.com This systematic modification and testing approach allows researchers to fine-tune the molecular structure to optimize for potency and selectivity against a specific biological target. mdpi.comresearchgate.net

Design and Synthesis of Novel Pharmacological Agents

Antimicrobial Activity of this compound Complexes and Derivatives

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. nih.govresearchgate.net Pyridine derivatives and their metal complexes represent a promising area of research in the development of novel antibiotics and antifungals. researchgate.netx-mol.net

Research has shown that coordination compounds involving this compound exhibit notable antimicrobial properties. A study on new copper(II) and nickel(II) coordination compounds with 3-(morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone investigated the effect of including various N-heteroaromatic bases, such as this compound, as an additional ligand. bohrium.commdpi.com The resulting mixed-ligand copper(II) complex containing this compound (complex 8 in the study) was tested for its biological activity. bohrium.commdpi.com These mixed-ligand copper complexes were found to be the most active in terms of antimicrobial and antifungal activities, often exhibiting superior activity compared to standard medicinal drugs. bohrium.commdpi.com

The data below summarizes the antimicrobial screening results for a representative copper(II) complex incorporating this compound.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus (ATCC 25923) | Gram-positive bacteria | 16 |

| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 16 |

| Candida albicans (ATCC 10231) | Fungus | 8 |

The broader class of pyridine derivatives has also shown significant potential. Studies on novel pyridine and thienopyridine derivatives have demonstrated good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. researchgate.net The general findings suggest that the pyridine scaffold is a viable starting point for developing new antimicrobial agents, and its complexation with metal ions can further enhance this activity. x-mol.net

Mimicry of Biological Systems in Coordination Chemistry

Coordination chemistry plays a vital role in bioinorganic chemistry by creating synthetic molecules that model the structure and function of metal-containing sites in biological macromolecules. nih.govbbhegdecollege.com These models provide invaluable insights into the mechanisms of complex biological processes. mdpi.com

Metalloenzymes are proteins that utilize metal ions as cofactors to catalyze a vast range of biochemical reactions. frontiersin.orgfrontiersin.org Understanding how these enzymes function at a molecular level is a major goal of scientific research. This compound and other substituted pyridines are used as ligands in synthetic complexes designed to mimic the active sites of these metalloenzymes. mdpi.comresearchgate.net The ligands simulate the coordination environment provided by amino acid side chains (like histidine) in the natural protein. mdpi.com

For example, peroxovanadium(V) complexes have been studied to understand their interaction with various biomolecules. Research exploring the interactions between peroxovanadium(V) and a series of dimethyl-substituted pyridines found that this compound was effective in forming six-coordinate peroxovanadate species. researchgate.net Such studies, conducted under conditions mimicking physiological environments, help to elucidate the coordination chemistry that may occur in biological systems. researchgate.net

Furthermore, synthetic models of complex metal clusters found in enzymes have been developed using pyridine-based ligands. To mimic the manganese-calcium oxide cluster (Mn4CaO5) of the oxygen-evolving complex (OEC) in photosystem II, researchers have synthesized Mn-Ca-O clusters where pyridine ligands are used to model the coordinating amino acids from the protein scaffold. mdpi.com Similarly, the complex [Mn3O(OAc)6(pyr)3]ClO4 has been extensively studied as a model system in bio-inorganic chemistry. nih.gov The use of substituted pyridines like this compound allows chemists to systematically alter the steric and electronic properties of the model complex to better understand the structure-function relationships of the native metalloenzyme. acs.org

Potential in Agricultural Chemical Development

Pyridine derivatives are foundational to the modern agrochemical industry, serving as key intermediates in the production of a wide range of herbicides, insecticides, and fungicides. marketresearchintellect.comresearchgate.netnih.gov The versatility of the pyridine ring allows for the development of products that enhance crop yield and provide protection against various pests. pmarketresearch.com

This compound (3,4-lutidine) is specifically utilized in the synthesis of pesticides and herbicides. pmarketresearch.comdigitalpress.blog Its chemical properties make it a valuable precursor for creating more complex and effective crop protection solutions. pmarketresearch.com The demand for such compounds is driven by the global need for food security and the implementation of sustainable agricultural practices that require efficient chemical tools. pmarketresearch.commarketresearchfuture.com For instance, trifluoromethylpyridines (TFMPs), which are important in many modern agrochemicals, can be synthesized from lutidine precursors. nih.govjst.go.jp These TFMP-containing products often exhibit advantages such as novel biological activity and improved selectivity. nih.govjst.go.jp